Cas no 938458-79-8 (4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid)
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
- 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid(SALTDATA: FREE)
- MFCD04324141
- BS-38727
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, AldrichCPR
- 4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid
- FT-0766832
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoicacid
- AKOS022184505
- SCHEMBL7544193
- DTXSID00650781
- 938458-79-8
- DA-18679
-
- MDL: MFCD04324141
- Inchi: 1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16)
- InChI Key: OKHQUQUPALGCKL-UHFFFAOYSA-N
- SMILES: O=C1NC(CN1C1C=CC(C(=O)O)=CC=1)=O
Computed Properties
- Exact Mass: 220.04800
- Monoisotopic Mass: 220.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 86.7Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: NA
- PSA: 86.71000
- LogP: 0.83480
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00526-1G |
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid |
938458-79-8 | 1g |
¥1393.87 | 2023-11-14 | ||
| TRC | D487688-250mg |
4-(2,4-dioxoimidazolidin-1-yl)benzoic Acid |
938458-79-8 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487688-500mg |
4-(2,4-dioxoimidazolidin-1-yl)benzoic Acid |
938458-79-8 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D487688-2.5g |
4-(2,4-dioxoimidazolidin-1-yl)benzoic Acid |
938458-79-8 | 2.5g |
$ 210.00 | 2022-06-05 | ||
| Chemenu | CM306058-5g |
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid |
938458-79-8 | 95% | 5g |
$226 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1240579-5g |
4-(2,4-DIOXOIMIDAZOLIDIN-1-YL)BENZOIC ACID |
938458-79-8 | 95% | 5g |
$475 | 2024-06-06 | |
| abcr | AB214273-1 g |
4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid; 95% |
938458-79-8 | 1g |
€95.50 | 2022-03-25 | ||
| abcr | AB214273-5 g |
4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid; 95% |
938458-79-8 | 5g |
€215.50 | 2022-03-25 | ||
| abcr | AB214273-10 g |
4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid; 95% |
938458-79-8 | 10g |
€341.10 | 2022-03-25 | ||
| abcr | AB214273-25 g |
4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid; 95% |
938458-79-8 | 25g |
€646.10 | 2022-03-25 |
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Suppliers
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Introduction to 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (CAS No. 938458-79-8)
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 938458-79-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular structure that integrates both benzoic acid and imidazolidine moieties. The presence of the 2,4-dioxoimidazolidin-1-yl functional group imparts unique chemical properties, making it a promising candidate for various biochemical applications.
The molecular framework of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid consists of a benzoic acid core linked to an imidazolidine ring system. The 2,4-dioxoimidazolidin-1-yl moiety introduces both electron-withdrawing and electron-donating capabilities, which can significantly influence its reactivity and interaction with biological targets. This structural design has been strategically explored in the development of novel pharmacophores aimed at modulating enzyme activity and receptor binding.
In recent years, there has been a surge in research focused on identifying and synthesizing compounds that exhibit potent biological activity with minimal side effects. 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid has emerged as a key player in this domain due to its dual functionality. The benzoic acid moiety is well-known for its role in various pharmacological applications, including anti-inflammatory and antioxidant properties, while the imidazolidine ring system is recognized for its ability to interact with biological macromolecules such as proteins and enzymes.
One of the most compelling aspects of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid is its potential in drug discovery. Researchers have been investigating its derivatives as inhibitors of key enzymes involved in metabolic pathways associated with diseases such as diabetes, cancer, and neurodegenerative disorders. The compound’s ability to selectively bind to target proteins while maintaining structural stability makes it an attractive scaffold for further chemical modifications.
Recent studies have highlighted the compound’s efficacy in preclinical models. For instance, researchers have demonstrated that certain derivatives of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid exhibit inhibitory effects on kinases and proteases that are aberrantly expressed in tumor cells. These findings suggest that this compound class could serve as a foundation for developing targeted therapies with improved selectivity and reduced toxicity compared to existing treatments.
The synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular architecture efficiently. The optimization of these synthetic routes is crucial for large-scale production and commercialization.
The pharmacokinetic profile of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and safety profile. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable solubility and bioavailability properties, which are critical factors for drug development.
In conclusion,4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (CAS No. 938458-79-8) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its integration into drug discovery pipelines holds immense potential for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new derivatives and applications,this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
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